(S)-1-(benzo[b]thiophen-2-yl)ethanamine
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Overview
Description
(S)-1-(benzo[b]thiophen-2-yl)ethanamine is a chiral amine compound that features a benzo[b]thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Asymmetric Synthesis: One common method for synthesizing (S)-1-(benzo[b]thiophen-2-yl)ethanamine involves the asymmetric reduction of the corresponding ketone using chiral catalysts. For example, the reduction of 1-(benzo[b]thiophen-2-yl)ethanone can be achieved using a chiral borane reagent in the presence of a chiral ligand.
Resolution of Racemic Mixtures: Another approach is the resolution of racemic 1-(benzo[b]thiophen-2-yl)ethanamine using chiral acids or bases to separate the enantiomers.
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric synthesis using optimized chiral catalysts and high-throughput resolution techniques to ensure high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (S)-1-(benzo[b]thiophen-2-yl)ethanamine can undergo oxidation reactions to form the corresponding imine or nitrile derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Various substituted benzo[b]thiophene derivatives.
Scientific Research Applications
(S)-1-(benzo[b]thiophen-2-yl)ethanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the biological activity of benzo[b]thiophene derivatives.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-(benzo[b]thiophen-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(benzo[b]thiophen-2-yl)ethanone: A precursor in the synthesis of (S)-1-(benzo[b]thiophen-2-yl)ethanamine.
Benzo[b]thiophene-2-boronic acid: Another benzo[b]thiophene derivative with different functional groups.
3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene: A compound with similar structural features but different substituents.
Uniqueness
This compound is unique due to its chiral nature and the presence of the benzo[b]thiophene moiety, which imparts specific chemical and biological properties. Its enantiomeric purity and specific interactions with molecular targets make it distinct from other similar compounds.
Properties
Molecular Formula |
C10H11NS |
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Molecular Weight |
177.27 g/mol |
IUPAC Name |
(1S)-1-(1-benzothiophen-2-yl)ethanamine |
InChI |
InChI=1S/C10H11NS/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-7H,11H2,1H3/t7-/m0/s1 |
InChI Key |
OELFZKCSIUHOHM-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C1=CC2=CC=CC=C2S1)N |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2S1)N |
Origin of Product |
United States |
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